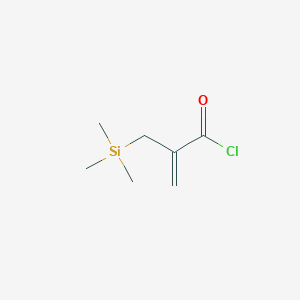








|
REACTION_CXSMILES
|
C(Cl)(=O)C([Cl:4])=O.[CH3:7][Si:8]([CH2:11][C:12](=[CH2:16])[C:13](O)=[O:14])([CH3:10])[CH3:9]>C1(C)C=CC=CC=1>[CH3:7][Si:8]([CH2:11][C:12](=[CH2:16])[C:13]([Cl:4])=[O:14])([CH3:10])[CH3:9]
|


|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
69.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)CC(C(=O)O)=C
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
|
Type
|
CUSTOM
|
|
Details
|
With stirring at 50° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
Stirring
|
|
Type
|
STIRRING
|
|
Details
|
stirring
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C[Si](C)(C)CC(C(=O)Cl)=C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |